

Tert-butyl 2-fluoro-4-nitrobenzoate IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 2-fluoro-4-nitrobenzoate*

Cat. No.: *B114885*

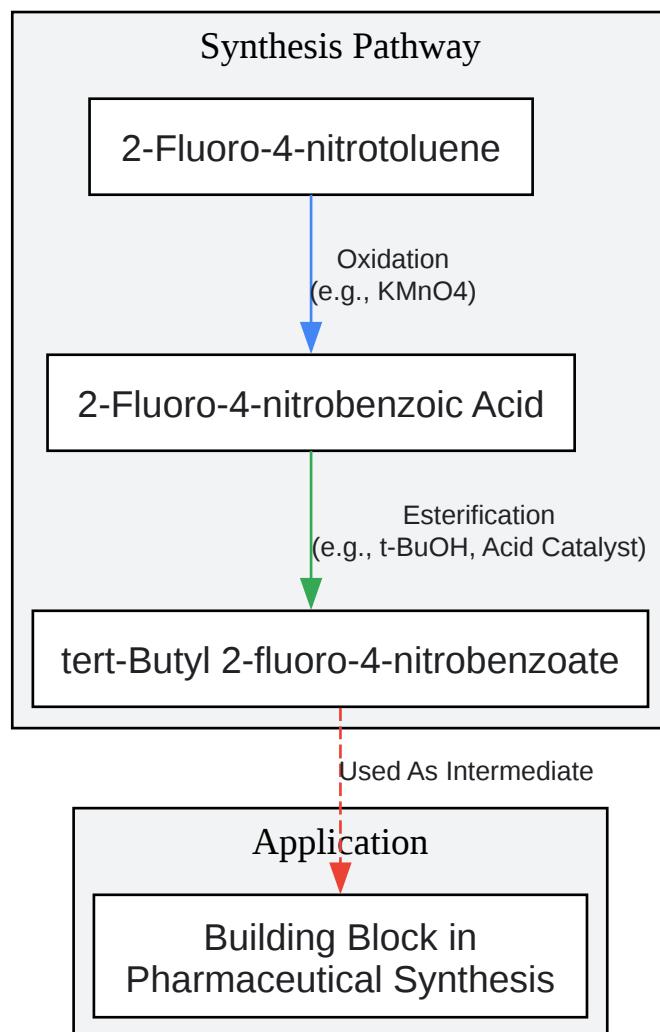
[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 2-fluoro-4-nitrobenzoate**

Introduction

IUPAC Name: **tert-butyl 2-fluoro-4-nitrobenzoate**[\[1\]](#)

Tert-butyl 2-fluoro-4-nitrobenzoate is a versatile chemical intermediate that holds significant importance in the fields of organic synthesis and pharmaceutical research.[\[2\]](#) It serves as a crucial building block for the creation of more complex, biologically active molecules.[\[2\]](#)[\[3\]](#) The compound's chemical structure, featuring both a fluorine atom and a nitro group, provides a unique combination of reactivity and stability, making it a valuable reagent for medicinal chemists and material scientists.[\[2\]](#) The presence of these functional groups allows for targeted modifications, facilitating the development of novel pharmaceuticals, agrochemicals, and advanced polymers.[\[2\]](#)[\[4\]](#)[\[5\]](#) This guide provides a comprehensive overview of its properties, synthesis, and key applications for professionals in research and drug development.


Physicochemical and Spectral Data

The properties of **tert-butyl 2-fluoro-4-nitrobenzoate** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	tert-butyl 2-fluoro-4-nitrobenzoate	PubChem [1]
CAS Number	157665-46-8	PubChem, Chem-Impex [1] [2] [6]
Molecular Formula	C ₁₁ H ₁₂ FNO ₄	PubChem, Chem-Impex [1] [2] [6]
Molecular Weight	241.22 g/mol	PubChem, Chem-Impex [1] [2] [7]
Appearance	White to off-white solid	ChemicalBook, Chem-Impex [2] [7]
Purity	≥ 96% (HPLC)	Chem-Impex [2]
Boiling Point	337.9 ± 32.0 °C (Predicted)	ChemicalBook [7]
Density	1.250 ± 0.06 g/cm ³ (Predicted)	ChemicalBook [7]
Storage Conditions	Store at 0-8°C or room temperature	Chem-Impex, ChemicalBook [2] [7]
SMILES	CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)F	PubChem [1] INVALID-LINK--[O-]F

Synthesis and Manufacturing Workflow

The synthesis of **tert-butyl 2-fluoro-4-nitrobenzoate** is typically achieved via a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **tert-Butyl 2-fluoro-4-nitrobenzoate**.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The precursor, 2-fluoro-4-nitrobenzoic acid, is synthesized by the oxidation of 2-fluoro-4-nitrotoluene. A common method involves using potassium permanganate ($KMnO_4$) as the oxidizing agent.^{[8][9]}

Materials:

- 2-fluoro-4-nitrotoluene

- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH), 1N solution
- Tetrabutylammonium bromide
- Concentrated hydrochloric acid (HCl)
- Celite

Procedure:

- A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[8]
- Potassium permanganate (20.0 g) is added to the mixture.[8] After 10 minutes, the mixture is heated to 95°C with continuous stirring.[8]
- Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours of reaction time.[8]
- The mixture is stirred at 95°C for an additional 10 hours.[8]
- After cooling to room temperature, the reaction mixture is filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[8]
- The filtrate is acidified to a pH of 2 using concentrated HCl, which causes an off-white precipitate to form.[8]
- The precipitate, 2-fluoro-4-nitrobenzoic acid, is collected by vacuum filtration. The crude product can be purified by recrystallization from 50% ethanol to yield a white crystalline solid with a melting point of 174.5–176.0°C.[8][9]

Experimental Protocol: Esterification to tert-Butyl 2-fluoro-4-nitrobenzoate

The final product is synthesized via the esterification of 2-fluoro-4-nitrobenzoic acid. This reaction typically involves reacting the carboxylic acid with a source of the tert-butyl group, such as tert-butanol, in the presence of an acid catalyst.

Materials:

- 2-Fluoro-4-nitrobenzoic acid
- tert-Butanol
- Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)[3]
- Anhydrous organic solvent (e.g., dichloromethane)

Procedure (General Method):

- 2-Fluoro-4-nitrobenzoic acid is dissolved in an excess of tert-butanol or an inert solvent.
- A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.
- The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
- Upon completion, the mixture is cooled, and the excess solvent and alcohol are removed under reduced pressure.
- The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated to yield the crude **tert-butyl 2-fluoro-4-nitrobenzoate**, which can be further purified by column chromatography or recrystallization.

Applications in Research and Drug Development

Tert-butyl 2-fluoro-4-nitrobenzoate is a highly valued intermediate in pharmaceutical R&D due to its versatile functional groups.[3]

- Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold for constructing more complex molecules. The nitro group can be readily reduced to an amine, which provides a reactive site for various chemical transformations like acylation or alkylation to form amides, amines, and heterocyclic structures.[3]

- **Introduction of Fluorine:** The strategic inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile.[5] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[3][5]
- **Therapeutic Areas:** This intermediate is utilized in the synthesis pathways for a range of potential therapeutic agents. Its derivatives have been explored in the development of anti-cancer drugs, treatments for neurological disorders, and novel antibiotics.[5]
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, this compound is used to create advanced crop protection agents with improved efficacy.[5] In materials science, it is used to develop specialized polymers and coatings with enhanced thermal stability and chemical resistance.[2]

Conclusion

Tert-butyl 2-fluoro-4-nitrobenzoate is a key chemical building block with significant utility in modern chemical synthesis. Its well-defined properties and predictable reactivity make it an indispensable tool for researchers and drug development professionals. The ability to efficiently introduce both a modifiable nitro group and a pharmacologically beneficial fluorine atom ensures its continued importance in the creation of next-generation pharmaceuticals, agrochemicals, and high-performance materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]

- 4. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]
- 5. nbino.com [nbino.com]
- 6. tert-Butyl 2-fluoro-4-nitrobenzoate | CAS 157665-46-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. TERT-BUTYL 2-FLUORO-4-NITROBENZOATE CAS#: 157665-46-8 [amp.chemicalbook.com]
- 8. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Tert-butyl 2-fluoro-4-nitrobenzoate IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114885#tert-butyl-2-fluoro-4-nitrobenzoate-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com